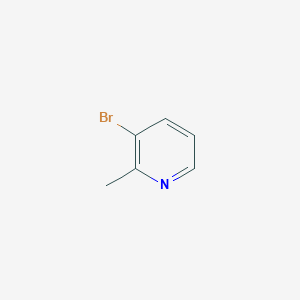

3-Bromo-2-methylpyridine

Description

The exact mass of the compound 3-Bromo-2-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPWPTPHMIYYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360868 | |

| Record name | 3-Bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38749-79-0 | |

| Record name | 3-Bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-methylpyridine

CAS Number: 38749-79-0

Introduction

3-Bromo-2-methylpyridine, also known as 3-bromo-2-picoline, is a heterocyclic organic compound with the CAS number 38749-79-0.[1][2] It is a substituted pyridine (B92270) derivative that serves as a crucial and versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals.[3][4] The molecular structure, featuring an electron-deficient pyridine ring activated by a methyl group and possessing a reactive bromine atom, allows it to participate in a wide array of chemical transformations.[3] The bromine atom acts as an excellent leaving group and is particularly amenable to modern transition-metal-catalyzed cross-coupling reactions, making it an invaluable building block for the construction of complex molecular architectures.[3][5] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

The fundamental properties of 3-Bromo-2-methylpyridine are summarized below. It is typically an oily free base at room temperature, though it is also available as a more stable, crystalline hydrochloride salt (CAS 777944-57-7) to improve handling and solubility in polar protic solvents.[5]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 38749-79-0 | [1] |

| Molecular Formula | C₆H₆BrN | [1][3][6] |

| Molecular Weight | 172.02 g/mol | [1][2][7][8][9] |

| Appearance | Colorless oil or solid | [5][7][10] |

| Density | 1.495 g/mL at 25 °C | [7][8] |

| Refractive Index (n20/D) | 1.5604 | [7][8] |

| Flash Point | 78.9 °C (174.0 °F) - closed cup | [8] |

| XLogP3 | 1.9 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-Bromo-2-methylpyridine.

-

¹H NMR (CDCl₃): δ: 2.67 (3H, s), 6.98-7.03 (1H, m), 7.78-7.82 (1H, m), 8.40-8.44 (1H, m).[10][11]

-

Other Spectroscopic Data: ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra are also available through various chemical data providers.[12] Common fragmentation pathways in mass spectrometry involve the loss of a bromine atom or HBr.[5]

Synthesis and Purification

Several synthetic routes to 3-Bromo-2-methylpyridine have been established, each with distinct advantages and challenges.

Synthesis Routes

-

Direct Bromination of 2-Methylpyridine (B31789): This is a common approach involving the electrophilic substitution of 2-methylpyridine (2-picoline). The reaction is often challenged by the directing effects of the methyl group and the pyridine nitrogen, which can lead to a mixture of isomers, necessitating careful purification.[3][5]

-

Via Nitropyridine Intermediates: A more regioselective method starts with 2-chloro-3-nitropyridine. This multi-step process involves the formation of 2-methyl-3-nitropyridine, followed by the reduction of the nitro group to an amine, and subsequent conversion to the target bromide.[5]

-

From Dibrominated Precursors: Another strategy utilizes a bromine/lithium exchange on 2,3-dibromopyridine. Treatment with n-butyllithium at low temperatures results in a preferential lithium-halogen exchange at the 2-position. The resulting lithiated intermediate is then quenched with a methylating agent like methyl iodide to yield 3-bromo-2-methylpyridine.[5]

Experimental Protocol: Direct Bromination of 2-Methylpyridine

The following protocol is based on a representative procedure for the direct bromination of 2-methylpyridine.[10][11]

Materials:

-

2-Methylpyridine (2-picoline)

-

Aluminum chloride (AlCl₃)

-

Bromine (Br₂)

-

Concentrated hydrochloric acid (HCl)

-

8 M Sodium hydroxide (B78521) (NaOH) solution

-

Diethyl ether or Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a suitable reaction vessel, slowly add 2-methylpyridine (46.6 g) dropwise to aluminum chloride (200 g). Stir the resulting mixture at 100°C.[10][11]

-

Bromination: While maintaining the temperature at 100°C, add bromine (40.0 g) dropwise over 1 hour. Continue stirring the mixture for an additional 30 minutes.[10][11]

-

Work-up: After cooling, carefully pour the reaction mixture into ice water. Acidify the mixture by adding concentrated hydrochloric acid.[10][11]

-

Extraction & Neutralization: Wash the acidified solution with ethyl acetate to remove non-basic impurities. Basify the remaining aqueous layer with an 8 M aqueous sodium hydroxide solution.[10][11]

-

Final Extraction: Extract the product from the basified aqueous layer using diethyl ether. Wash the combined organic extracts with saturated brine.[10][11]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.[10][11]

-

Purification: Purify the resulting residue (a colorless oil) by silica (B1680970) gel column chromatography, eluting with a hexane-diethyl ether mixture (e.g., 10:1 ratio), to yield the final product.[10][11]

Caption: General workflow for the synthesis and purification of 3-Bromo-2-methylpyridine.

Purification Challenges

The direct bromination of 2-methylpyridine can produce a mixture of isomers, such as 2-methyl-5-bromopyridine and 3-bromo-2-methylpyridine. These isomers may have very close boiling points, making separation by traditional distillation difficult. Therefore, high-performance liquid chromatography (HPLC) or column chromatography with a suitable mobile phase (e.g., petroleum ether and ether) is often employed for effective separation and purification on a laboratory scale.[4]

Chemical Reactivity and Applications

The reactivity of 3-Bromo-2-methylpyridine is dominated by the carbon-bromine bond, which serves as a versatile handle for constructing more complex molecules.[5]

Key Reactions: Palladium-Catalyzed Cross-Coupling

3-Bromo-2-methylpyridine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[3]

-

Suzuki-Miyaura Coupling: Reacts with organoboron compounds (boronic acids or esters) to form biaryl structures.[3][5] This reaction is widely used in the synthesis of pharmaceuticals.

-

Sonogashira Coupling: Couples with terminal alkynes to introduce alkyne functionalities into the pyridine ring.[5]

-

Stille Coupling: Reacts with organostannanes.[3]

-

Heck Reaction: Couples with alkenes.[3]

These reactions are instrumental in building the molecular scaffolds required in drug discovery and materials science.[3][5]

Caption: 3-Bromo-2-methylpyridine as a key intermediate in cross-coupling reactions.

Applications in Research and Development

3-Bromo-2-methylpyridine is a valuable building block in several areas:

-

Pharmaceuticals: It is used in the synthesis of various bioactive molecules and drug candidates.[4] Medicinal chemists use it to introduce a functionalized pyridine moiety into target molecules to modulate their pharmacokinetic and pharmacodynamic properties.[3] It has been employed in the development of drugs targeting inflammation, pain, and certain cancers.[3] One study identified it as a potential inhibitor of the cannabinoid type 1 receptor.[2]

-

Agrochemicals: The compound serves as a precursor in the synthesis of novel pesticides and herbicides.[3][13]

-

Organic Synthesis: Beyond cross-coupling, it can be converted to other useful intermediates, such as the corresponding pyridine carboxaldehyde via peroxide-initiated NBS gem-dibromination followed by hydrolysis.[7][8][11]

Safety and Handling

3-Bromo-2-methylpyridine is considered a hazardous chemical and requires careful handling.[14]

GHS Hazard Classification

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][15] |

| Serious Eye Damage/Irritation | 1 / 2 | H318: Causes serious eye damage[1] / H319: Causes serious eye irritation[1][15] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[16] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and tight-sealing safety goggles or a face shield.[14][16] A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or irritation is experienced.[14]

-

Handling: Use only in a well-ventilated area or outdoors.[6][14] Wash hands and any exposed skin thoroughly after handling.[14][15] Do not eat, drink, or smoke when using this product.[6][14] Keep away from heat, sparks, and open flames.[14]

-

Storage: Store in a cool, well-ventilated place.[6][14] Keep the container tightly closed and store locked up.[14][16] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[17]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[6][14]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[14][15]

-

Inhalation: Remove the victim to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[6][14]

-

Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[6][14]

-

-

Fire Fighting: Use CO₂, dry chemical, or foam for extinction.[14]

Conclusion

3-Bromo-2-methylpyridine is a cornerstone intermediate for synthetic chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient pathway for the synthesis of a diverse range of complex organic molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in developing novel and impactful chemical entities.

References

- 1. 3-Bromo-2-methylpyridine | C6H6BrN | CID 1201003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-2-methylpyridine | 38749-79-0 | FB15760 [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. 3-Bromo-2-methylpyridine Hydrochloride [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 3-溴-2-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-溴-2-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 11. 3-Bromo-2-methylpyridine | 38749-79-0 [chemicalbook.com]

- 12. 3-Bromo-2-methylpyridine(38749-79-0) 1H NMR spectrum [chemicalbook.com]

- 13. chemimpex.com [chemimpex.com]

- 14. fishersci.com [fishersci.com]

- 15. 3-Bromo-2-methylpyridine 38749-79-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. echemi.com [echemi.com]

- 17. medchemexpress.com [medchemexpress.com]

3-Bromo-2-picoline chemical structure and properties

An In-depth Technical Guide to 3-Bromo-2-picoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-picoline (also known as 3-Bromo-2-methylpyridine), a pivotal heterocyclic intermediate in organic synthesis. This document details its chemical structure, physicochemical properties, synthesis protocols, reactivity, and applications, with a focus on its role in pharmaceutical and agrochemical development.

Chemical Structure and Identification

3-Bromo-2-picoline is a substituted pyridine (B92270) ring with a bromine atom at the 3-position and a methyl group at the 2-position. This arrangement is key to its reactivity, with the electron-deficient pyridine ring, the activating methyl group, and the versatile bromine atom enabling a wide range of chemical transformations.[1]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 3-bromo-2-methylpyridine[2] |

| Synonyms | 3-Bromo-2-picoline, 2-methyl-3-bromopyridine[2][3][4] |

| CAS Number | 38749-79-0[2][3][5] |

| Molecular Formula | C₆H₆BrN[2][3][5] |

| Molecular Weight | 172.03 g/mol (or 172.02)[2] |

| InChI | InChI=1S/C6H6BrN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3[2] |

| InChIKey | AIPWPTPHMIYYOX-UHFFFAOYSA-N[2] |

| SMILES | Cc1ncccc1Br[2] |

Physicochemical Properties

3-Bromo-2-picoline is typically a colorless to light orange or yellow clear liquid at room temperature. Its physical properties are summarized below.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Liquid (at 20°C) | |

| Appearance | Colorless to Light orange to Yellow clear liquid | |

| Boiling Point | 76 °C at 17 mmHg | |

| Density | 1.495 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5604 | |

| Flash Point | 79 °C (174.2 °F) - closed cup |

| XLogP3 | 1.9 |[2] |

Synthesis and Experimental Protocols

The synthesis of 3-Bromo-2-picoline is a critical process for its application in various fields. Direct bromination of 2-methylpyridine (B31789) (2-picoline) is a common method, although it often results in a mixture of isomers, primarily 3-bromo-2-methylpyridine and 5-bromo-2-methylpyridine, which can be challenging to separate due to their similar boiling points.[4][6] Multi-step synthetic strategies are also employed to overcome low yield and selectivity issues.[4][6]

Experimental Protocol: Direct Bromination of 2-Picoline

This protocol is based on a method described for the synthesis of 3-Bromo-2-methylpyridine.[5]

Objective: To synthesize 3-Bromo-2-methylpyridine via direct bromination of 2-methylpyridine.

Materials:

-

2-Methylpyridine (2-picoline) (46.6 g)

-

Aluminum chloride (200 g)

-

Bromine (40.0 g)

-

Ice water

-

Concentrated hydrochloric acid

-

8 mol/L aqueous sodium hydroxide (B78521) solution

-

Diethyl ether

-

Saturated brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a reaction vessel containing aluminum chloride (200 g), slowly add 2-methylpyridine (46.6 g) dropwise.

-

Heat the mixture to 100°C and stir.

-

While maintaining the temperature at 100°C, add bromine (40.0 g) dropwise over 1 hour.

-

Continue stirring the mixture at 100°C for an additional 30 minutes.

-

After cooling, pour the reaction mixture into ice water.

-

Acidify the mixture with concentrated hydrochloric acid.

-

Wash the resulting solution with ethyl acetate.

-

Make the aqueous layer basic using an 8 mol/L aqueous sodium hydroxide solution.

-

Extract the product with diethyl ether.

-

Wash the ether extract with saturated brine.

-

Dry the extract over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by silica gel column chromatography using a hexane-diethyl ether (10:1) eluent to yield 3-Bromo-2-methylpyridine as a colorless oil. (Reported yield: 5.09 g, 12%).[5]

Caption: Workflow for the synthesis of 3-Bromo-2-picoline.

Chemical Reactivity and Applications

3-Bromo-2-picoline is a valuable building block due to the reactivity of its carbon-bromine bond.[6] The bromine atom serves as an excellent leaving group, making the compound a suitable substrate for a variety of transition-metal-catalyzed cross-coupling reactions.[1][6]

Key Reactions:

-

Suzuki-Miyaura Coupling: Reacts with organoboron compounds to form biaryl structures.[6]

-

Sonogashira Coupling: Couples with terminal alkynes to introduce alkyne functionalities.[6]

-

Other Transformations: Can be converted to the corresponding pyridine carboxaldehyde through NBS gem-dibromination followed by hydrolysis.[7]

These reactions are fundamental in constructing complex molecular scaffolds, which is crucial in drug discovery and materials science.[6]

Caption: Reactivity pathways of 3-Bromo-2-picoline.

Applications: 3-Bromo-2-picoline serves as a key intermediate in the synthesis of:

-

Pharmaceuticals: It is used in the development of drugs, including those targeting neurological disorders.[8][9][10]

-

Agrochemicals: Employed in the formulation of herbicides and fungicides.[8][10]

-

Other Industries: Used in the production of dyes, spices, and specialty polymers.[4][5][8][10]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of 3-Bromo-2-picoline.

Table 3: ¹H NMR Data

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source |

|---|---|---|---|---|

| 2.67 ppm | s (singlet) | 3H | -CH₃ | [5] |

| 6.98-7.03 ppm | m (multiplet) | 1H | Pyridine Ring H | [5] |

| 7.78-7.82 ppm | m (multiplet) | 1H | Pyridine Ring H | [5] |

| 8.40-8.44 ppm | m (multiplet) | 1H | Pyridine Ring H | [5] |

Solvent: CDCl₃

Infrared (IR) Spectroscopy: While specific peak data is not provided in the search results, the IR spectrum of 3-Bromo-2-picoline is expected to show characteristic peaks for:

-

C-H stretching (aromatic and aliphatic)

-

C=N and C=C stretching from the pyridine ring

-

C-Br stretching

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

Safety and Handling

3-Bromo-2-picoline is considered a hazardous chemical and requires careful handling.

Table 4: GHS Hazard Information

| Hazard Class | Category | Statement |

|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Irritation | 1 / 2A | H318/H319: Causes serious eye damage/irritation[2] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Flammable Liquids | 4 | H227: Combustible liquid |

Handling and Storage:

-

Handling: Wear protective gloves, clothing, and eye/face protection.[11][12][13] Use only in a well-ventilated area and avoid breathing vapors or mist.[11][13] Keep away from heat, sparks, and open flames.[13][14]

-

Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep the container tightly closed and store locked up.[11][13] Recommended storage is in a cool and dark place, below 15°C.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Bromo-2-methylpyridine | C6H6BrN | CID 1201003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Bromo-2-methylpyridine Hydrochloride [benchchem.com]

- 7. 3-Bromo-2-methylpyridine | 38749-79-0 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methylpyridine from 2-Picoline

Introduction

3-Bromo-2-methylpyridine (also known as 3-bromo-2-picoline) is a pivotal heterocyclic organic compound with the chemical formula C₆H₆BrN. Its structure, featuring an electron-deficient pyridine (B92270) ring with a methyl group and a bromine atom, makes it a highly versatile intermediate in organic synthesis.[1] The bromine atom serves as an excellent leaving group and a key handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[2] These reactions are fundamental for constructing the complex molecular scaffolds required in medicinal chemistry and materials science, making the efficient and regioselective synthesis of this compound a topic of significant interest.

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-bromo-2-methylpyridine starting from 2-picoline, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Synthesis Strategies: A Comparative Overview

The synthesis of 3-bromo-2-methylpyridine from 2-picoline can be approached via two distinct strategies:

-

Direct Electrophilic Bromination: This is the most straightforward approach, involving the direct reaction of 2-picoline with a brominating agent. However, this method is hampered by poor regioselectivity and low yields.

-

Multi-Step Regioselective Synthesis: A longer but more controlled pathway that proceeds through key intermediates, such as 2-methyl-3-aminopyridine, to ensure the bromine atom is installed at the desired position. This route generally offers higher yields of the target isomer.

Method 1: Direct Bromination of 2-Picoline

Direct bromination of 2-picoline is an electrophilic aromatic substitution. Because the pyridine ring is electron-deficient, the reaction requires harsh conditions, including high temperatures and the use of a Lewis acid catalyst like aluminum chloride to polarize the bromine molecule and increase its electrophilicity.[2] A significant drawback of this method is the formation of a mixture of isomers, primarily 3-bromo-2-methylpyridine and 5-bromo-2-methylpyridine, which are very difficult to separate due to their close boiling points.[2]

Experimental Protocol: Direct Bromination

The following protocol is based on a documented industrial synthesis.

-

Reaction Setup: To 200 g of aluminum chloride (AlCl₃) in a suitable reaction vessel, slowly add 46.6 g of 2-methylpyridine (B31789) (2-picoline) dropwise.

-

Heating: Heat the mixture with stirring to 100°C.

-

Bromination: While maintaining the temperature at 100°C, add 40.0 g of bromine (Br₂) dropwise over a period of one hour.

-

Reaction Completion: Continue stirring the mixture at 100°C for an additional 30 minutes after the bromine addition is complete.

-

Work-up:

-

After cooling, carefully pour the reaction mixture into ice water.

-

Acidify the solution with concentrated hydrochloric acid (HCl).

-

Wash the acidic aqueous solution with ethyl acetate (B1210297) to remove non-basic impurities.

-

Make the aqueous layer basic using an 8 mol/L aqueous sodium hydroxide (B78521) (NaOH) solution.

-

Extract the product with diethyl ether. The combined ether extracts are then washed with saturated brine and dried over anhydrous sodium sulfate.

-

-

Purification: Concentrate the dried extract under reduced pressure. The resulting residue is purified by silica (B1680970) gel column chromatography (eluent: hexane-diethyl ether = 10:1) to yield 3-bromo-2-methylpyridine as a colorless oil.

The reported yield for this procedure is approximately 12%.[2]

Logical Workflow for Direct Bromination

References

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-methylpyridine Liquid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Bromo-2-methylpyridine in its liquid state. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a building block in organic synthesis. This document summarizes essential quantitative data, outlines typical experimental protocols for property determination, and presents a logical workflow for quality assessment.

Core Physical and Chemical Properties

3-Bromo-2-methylpyridine, also known as 3-Bromo-2-picoline, is a halogenated pyridine (B92270) derivative.[1] Its chemical structure consists of a pyridine ring substituted with a bromine atom at the 3-position and a methyl group at the 2-position.

Table 1: Summary of Quantitative Physical Data for 3-Bromo-2-methylpyridine

| Property | Value | Notes | Source(s) |

| Molecular Formula | C6H6BrN | [2][3] | |

| Molecular Weight | 172.02 g/mol | [2][3] | |

| Appearance | Colorless to light yellow or light orange clear liquid | [2] | |

| Density | 1.495 g/mL at 25 °C | Some sources indicate 1.073 g/mL, which is likely an error. The value of 1.495 g/mL is more consistent across multiple sources. | [1][2] |

| Boiling Point | 76 °C at 17 mmHg | Approximately 173 °C at atmospheric pressure. | [4] |

| Refractive Index (n20/D) | 1.5604 - 1.5823 | The refractive index is a measure of the bending of a ray of light as it passes through the substance. | [1] |

| Flash Point | 78.9 °C (174.0 °F) | Closed cup method. This indicates that the substance is a combustible liquid. | [1] |

| Purity | >97% (GC) | Purity is typically determined by gas chromatography. | [1] |

| Solubility | Soluble in DMSO | Soluble in many organic solvents. | [2] |

| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) | For long-term storage, -20°C is recommended for the pure form. | [2] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for key experiments to determine the physical properties of liquid 3-Bromo-2-methylpyridine. These are generalized protocols that are standard in organic chemistry laboratories.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method for determining the density of a liquid like 3-Bromo-2-methylpyridine is by using a pycnometer.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and weighed empty (m1).

-

It is then filled with distilled water of a known temperature and weighed again (m2). The density of water at this temperature (ρ_water) is known.

-

The pycnometer is emptied, dried, and then filled with 3-Bromo-2-methylpyridine at the same temperature and weighed (m3).

-

The volume of the pycnometer (V) is calculated using the weight of the water: V = (m2 - m1) / ρ_water.

-

The density of the 3-Bromo-2-methylpyridine (ρ_sample) is then calculated: ρ_sample = (m3 - m1) / V.

-

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For small quantities of liquid, the boiling point can be determined using the Siwoloboff method.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), sample tube, heating oil.

-

Procedure:

-

A small amount of 3-Bromo-2-methylpyridine is placed in the sample tube.

-

The capillary tube, with its open end downwards, is placed inside the sample tube.

-

The sample tube is attached to the thermometer and placed in the Thiele tube containing heating oil.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. For boiling points at reduced pressure, a vacuum distillation apparatus is used.

-

Determination of Refractive Index

The refractive index is a fundamental physical property of a substance and can be used to identify and assess the purity of a sample. It is measured using a refractometer.

-

Apparatus: Abbe refractometer, constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned with a suitable solvent and allowed to dry.

-

A few drops of 3-Bromo-2-methylpyridine are placed on the prism.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20°C), maintained by the water bath.

-

The light source is switched on, and the handwheel is adjusted until the boundary between the light and dark regions is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the scale.

-

Logical Workflow for Quality Control

As 3-Bromo-2-methylpyridine is a reagent used in synthesis, ensuring its purity and identity is critical. The following diagram illustrates a typical quality control workflow.

Caption: Quality Control Workflow for 3-Bromo-2-methylpyridine.

References

An In-Depth Technical Guide to 3-Bromo-2-methylpyridine

This guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-2-methylpyridine, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate quick reference and deeper understanding of this compound's characteristics.

Core Compound Data

3-Bromo-2-methylpyridine, also known as 3-Bromo-2-picoline, is a halogenated pyridine (B92270) derivative.[1] Its fundamental properties are crucial for its application in various chemical syntheses.

Quantitative Physicochemical Properties

The key quantitative data for 3-Bromo-2-methylpyridine are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrN | [1][2][3][4][5] |

| Molecular Weight | 172.02 g/mol | [1][2][3][4][5] |

| CAS Number | 38749-79-0 | [1][3][4] |

| Density | 1.495 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5604 | [1] |

| Physical State | Reported as both liquid and solid at room temperature | [1] |

| InChI Key | AIPWPTPHMIYYOX-UHFFFAOYSA-N | [1][3] |

| SMILES | Cc1ncccc1Br | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and a key application of 3-Bromo-2-methylpyridine are outlined below.

1. Synthesis of 3-Bromo-2-methylpyridine from 2-Methylpyridine (B31789) [6]

This protocol describes a method for the bromination of 2-methylpyridine.

-

Step 1: Preparation: Slowly add 2-methylpyridine (46.6 g) dropwise to aluminum chloride (200 g).

-

Step 2: Heating and Bromination: Stir the mixture continuously while heating to 100°C.

-

Step 3: Bromine Addition: While maintaining the temperature at 100°C, slowly add bromine (40.0 g) dropwise over a one-hour period.

-

Step 4: Reaction Completion: Continue stirring the mixture for an additional 30 minutes after the bromine addition is complete.

-

Step 5: Quenching and Acidification: Cool the reaction mixture and pour it into ice water. Acidify the mixture by adding concentrated hydrochloric acid.

-

Step 6: Extraction: Alkalize the aqueous layer and extract it with ether. Wash the ether extract with a saturated brine solution and dry it with anhydrous sodium sulfate.

-

Step 7: Purification: Concentrate the extract under reduced pressure. Purify the resulting residue using silica (B1680970) gel column chromatography with a hexane-ether (10:1) eluent to yield 3-Bromo-2-methylpyridine as a colorless oil.[6]

2. Application: Conversion to 2-Methyl-3-pyridinecarboxaldehyde [1][6]

This compound is a useful intermediate for synthesizing the corresponding pyridine carboxaldehyde.

-

Methodology: The conversion is achieved through a peroxide-initiated N-Bromosuccinimide (NBS) gem-dibromination reaction, which is then followed by hydrolysis to yield the final aldehyde product.[1][6] This process leverages the methyl group at the 2-position for functional group transformation.

Molecular Property Visualization

The following diagram illustrates the key molecular identifiers and properties of 3-Bromo-2-methylpyridine.

Figure 1: Key molecular properties of 3-Bromo-2-methylpyridine.

References

- 1. 3-溴-2-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Bromo-2-methylpyridine | C6H6BrN | CID 1201003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 3-Bromo-2-methylpyridine | 38749-79-0 | FB15760 [biosynth.com]

- 6. 3-Bromo-2-methylpyridine | 38749-79-0 [chemicalbook.com]

Reactivity of the carbon-bromine bond in 3-Bromo-2-methylpyridine

An In-Depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 3-Bromo-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylpyridine is a versatile heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its molecular structure, featuring an electron-deficient pyridine (B92270) ring activated by a methyl group and functionalized with a bromine atom, provides a rich platform for chemical transformations. The carbon-bromine (C-Br) bond is the key locus of reactivity, serving as an excellent handle for a wide array of synthetic modifications.[1][2] This guide provides a comprehensive overview of the reactivity of the C-Br bond in 3-bromo-2-methylpyridine, with a focus on palladium-catalyzed cross-coupling reactions, other functionalization methods, detailed experimental protocols, and quantitative data.

The bromine atom at the 3-position is an effective leaving group and a prime participant in numerous transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, Negishi, and Heck couplings, are foundational for constructing complex carbon-carbon and carbon-heteroatom bonds.[1][2] Such transformations are essential for building the intricate molecular scaffolds required for the development of novel pharmaceuticals and functional materials. This document serves as a technical resource, summarizing key reactions, providing detailed experimental procedures, and presenting quantitative data to aid researchers in leveraging the synthetic potential of 3-bromo-2-methylpyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in 3-bromo-2-methylpyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming C-C and C-N bonds.[1] The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

digraph "Palladium_Cross_Coupling_Cycle" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes

pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"];

pd2_complex [label="R-Pd(II)-X\n(Oxidative Addition Complex)", fillcolor="#FBBC05", fontcolor="#202124"];

transmetal_complex [label="R-Pd(II)-R'\n(Transmetalation Complex)", fillcolor="#34A853", fontcolor="#FFFFFF"];

product [label="R-R'", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

pd0 -> pd2_complex [label="Oxidative Addition\n+ R-X"];

pd2_complex -> transmetal_complex [label="Transmetalation\n+ R'-M"];

transmetal_complex -> pd0 [label="Reductive Elimination"];

transmetal_complex -> product [style=dashed, arrowhead=open];

// Invisible nodes for layout

{rank=same; pd0; product}

}

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling 3-bromo-2-methylpyridine with a primary or secondary amine.[3] This reaction is crucial for synthesizing aryl amines, which are prevalent in pharmaceuticals. The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]

Quantitative Data for Buchwald-Hartwig Amination

Amine Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Reference Amine (general) Pd₂(dba)₃ (1.5) BINAP (3) NaOtBu (2.0) Toluene 100 4-24 - [5] Cyclohexane-1,2-diamine Pd₂(dba)₃ (0.18 mmol) BINAP (0.35 mmol) NaOtBu (25 mmol) Toluene 80 4 60 [6] Morpholine Pd₂(dba)₃ (2) XPhos (8) LiHMDS (2.5) THF 65 16 40 [7]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the amination of bromopyridines.[5][6]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine (B1218219) ligand (e.g., BINAP, 3 mol%), and the base (e.g., sodium tert-butoxide, NaOtBu, 2.0 equiv).

-

Reagent Addition: Add 3-bromo-2-methylpyridine (1.0 equiv) and the amine (1.2 equiv), followed by the anhydrous, degassed solvent (e.g., toluene).

-

Reaction Execution: Seal the tube and heat the mixture with vigorous stirring at the desired temperature (e.g., 80-100°C).

-

Monitoring: Monitor the reaction for completion (typically 4-24 hours) by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent like diethyl ether. Wash with brine, dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting product by recrystallization or column chromatography.

References

- 1. 3-Bromo-2-methylpyridine Hydrochloride [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Bromo-2-methylpyridine: Hydrochloride Salt vs. Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methylpyridine is a pivotal building block in medicinal chemistry and organic synthesis, primarily utilized as a versatile intermediate for the construction of complex molecular architectures. Its utility is significantly influenced by its form, either as a free base or a hydrochloride salt. This technical guide provides an in-depth comparison of the physicochemical properties, synthesis, and applications of 3-Bromo-2-methylpyridine in both its salt and free base forms. Detailed experimental protocols for its synthesis and a key cross-coupling reaction are presented, alongside a discussion of its role in the development of therapeutic agents, exemplified by its use in the synthesis of combretastatin (B1194345) A4 analogues.

Physicochemical Properties: A Comparative Analysis

The hydrochloride salt and free base of 3-Bromo-2-methylpyridine exhibit distinct physicochemical properties that dictate their handling, storage, and application in synthetic chemistry. The salt form is a stable, crystalline solid, offering advantages in purification and long-term storage, while the free base is an oily liquid at room temperature.[1] A key differentiator is the enhanced solubility of the hydrochloride salt in aqueous and polar protic solvents, a crucial factor for reactions in various media and for improving dissolution rates in pharmaceutical research.[1]

| Property | 3-Bromo-2-methylpyridine Hydrochloride Salt | 3-Bromo-2-methylpyridine Free Base |

| Molecular Formula | C₆H₇BrClN | C₆H₆BrN |

| Molecular Weight | 208.48 g/mol [1] | 172.02 g/mol [2] |

| CAS Number | 777944-57-7[1] | 38749-79-0[2] |

| Physical State | Crystalline Solid[1] | Oily Liquid at Room Temperature[1] |

| Melting Point | Data not available | Not applicable |

| Boiling Point | Not applicable | 76 °C at 17 mmHg[3] |

| Density | Data not available | 1.495 g/mL at 25 °C[4] |

| Solubility | Increased solubility in water and polar protic solvents[1] | Soluble in organic solvents |

| pKa (of conjugate acid) | Estimated to be lower than the free base | The pKa of the parent compound, 2-methylpyridine (B31789), is 5.94, suggesting 3-bromo-2-methylpyridine is a weak base. |

Synthesis and Preparation: Experimental Protocols

The synthesis of 3-Bromo-2-methylpyridine and its subsequent conversion to the hydrochloride salt are critical processes for its utilization in research and development.

Synthesis of 3-Bromo-2-methylpyridine (Free Base)

Two primary routes for the synthesis of the free base are commonly employed: direct bromination of 2-methylpyridine and a multi-step synthesis involving a Sandmeyer-type reaction.

Method 1: Direct Bromination of 2-Methylpyridine

This method involves the direct reaction of 2-methylpyridine with bromine in the presence of a Lewis acid catalyst.

-

Materials: 2-methylpyridine, aluminum chloride, bromine, ice water, concentrated hydrochloric acid, ethyl acetate, 8 M sodium hydroxide (B78521) solution, diethyl ether, saturated brine, anhydrous sodium sulfate.

-

Procedure:

-

Slowly add 2-methylpyridine (46.6 g) dropwise to aluminum chloride (200 g) while stirring at 100°C.[5]

-

Maintaining the temperature at 100°C, slowly add bromine (40.0 g) dropwise over 1 hour.[5]

-

Continue stirring for an additional 30 minutes.[5]

-

After cooling, pour the reaction mixture into ice water and acidify with concentrated hydrochloric acid.[5]

-

Wash the resulting solution with ethyl acetate.[5]

-

Basify the aqueous layer with an 8 mol/L aqueous sodium hydroxide solution.[5]

-

Extract the product with diethyl ether.[5]

-

Wash the ether extract with saturated brine and dry over anhydrous sodium sulfate.[5]

-

Concentrate the solution under reduced pressure.[5]

-

Purify the residue by silica (B1680970) gel column chromatography (eluent: hexane-diethyl ether = 10:1) to yield 3-bromo-2-methylpyridine as a colorless oil.[5]

-

Method 2: Multi-step Synthesis from Diethyl Malonate and 2-Chloro-3-nitropyridine

This route involves condensation, amination (reduction), and a subsequent bromination (Sandmeyer-type reaction).

-

Step 1: Condensation/Decarboxylation: React diethyl malonate with an alkali metal to form a salt, followed by a condensation reaction with a toluene (B28343) solution of 2-chloro-3-nitropyridine.[1]

-

Step 2: Amination (Reduction): Hydrogenate the resulting 2-methyl-3-nitropyridine (B124571) intermediate to 2-methyl-3-aminopyridine using a Pd/C catalyst under hydrogen pressure in an autoclave.[1]

-

Step 3: Bromination (Sandmeyer-type reaction): Convert 2-methyl-3-aminopyridine to 3-bromo-2-methylpyridine.[1]

Preparation of 3-Bromo-2-methylpyridine Hydrochloride Salt

The hydrochloride salt is typically prepared by treating the purified free base with hydrochloric acid.

-

Materials: Purified 3-bromo-2-methylpyridine, suitable solvent (e.g., diethyl ether, isopropanol), hydrochloric acid solution (e.g., HCl in ether, concentrated HCl).

-

General Procedure:

-

Dissolve the purified 3-bromo-2-methylpyridine free base in a suitable organic solvent.[1]

-

Treat the solution with a solution of hydrochloric acid. The acidification step is often integrated into the work-up of the free base synthesis.[1]

-

The hydrochloride salt will typically precipitate out of the solution.[1]

-

Collect the resulting crystalline solid by filtration.[1]

-

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

3-Bromo-2-methylpyridine is a valuable substrate for transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is instrumental in forming biaryl structures.[1]

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of 3-Bromo-2-methylpyridine with an arylboronic acid.

-

Materials: 3-Bromo-2-methylpyridine, arylboronic acid (1.1-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents), solvent (e.g., 1,4-dioxane (B91453)/water, DMF, toluene/ethanol).

-

Procedure (Conventional Heating):

-

In a Schlenk flask, combine 3-Bromo-2-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Stir the reaction mixture at 80-100°C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Procedure (Microwave-Assisted):

-

In a microwave vial, combine 3-Bromo-2-methylpyridine (1.0 eq), the arylboronic acid (1.5 eq), the base (2.0 eq), and the palladium catalyst.

-

Add the chosen solvent system and seal the vial.

-

Irradiate the reaction mixture in a microwave reactor at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes).

-

After cooling, work up and purify the product as described in the conventional heating protocol.

-

References

- 1. 3-Bromo-2-methylpyridine Hydrochloride [benchchem.com]

- 2. 3-Bromo-2-methylpyridine | C6H6BrN | CID 1201003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-2-methylpyridine 38749-79-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 3-Bromo-2-methylpyridine | Krackeler Scientific, Inc. [krackeler.com]

- 5. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

Harnessing 3-Bromo-2-methylpyridine: A Core Intermediate in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

3-Bromo-2-methylpyridine is a versatile heterocyclic building block that has become indispensable in medicinal chemistry. Its strategic placement of a bromine atom and a methyl group on the pyridine (B92270) ring allows for regioselective functionalization, making it a valuable starting material for the synthesis of complex molecular architectures. The bromine atom at the 3-position serves as an excellent handle for a variety of transition-metal-catalyzed cross-coupling reactions, while the 2-methyl group can influence the molecule's conformation and metabolic stability. This guide provides a comprehensive overview of the key applications of 3-Bromo-2-methylpyridine in drug discovery, with a focus on its role in the synthesis of kinase inhibitors and GABA-A receptor modulators.

Key Synthetic Transformations

The reactivity of the carbon-bromine bond in 3-Bromo-2-methylpyridine is central to its utility, enabling the formation of carbon-carbon and carbon-nitrogen bonds through several powerful cross-coupling reactions.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed reactions are fundamental to modern drug discovery, and 3-Bromo-2-methylpyridine is an excellent substrate for several of these transformations.[1]

-

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling 3-Bromo-2-methylpyridine with various organoboron compounds.[1][2] This method is crucial for constructing the core scaffolds of many kinase inhibitors.

-

Sonogashira Coupling: The Sonogashira coupling facilitates the introduction of alkyne functionalities by reacting 3-Bromo-2-methylpyridine with terminal alkynes.[1][3] This reaction is instrumental in creating linear scaffolds and providing access to further chemical modifications.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, a key step in the synthesis of numerous biologically active compounds, including those targeting GABAA receptors.[4][5]

Case Study 1: Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[6] 3-Bromo-2-methylpyridine is a key precursor in the synthesis of various kinase inhibitors.[7] The pyridine scaffold can effectively interact with the hinge region of the kinase active site.[6]

Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate

A common strategy involves the Suzuki coupling of 3-Bromo-2-methylpyridine with a boronic acid derivative of a pyrimidine (B1678525) core.

Quantitative Data for Suzuki Coupling

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromo-3-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-24 | Good |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |

Table adapted from data found in search results.[2][8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2]

-

Reaction Setup: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine 2-Bromo-3-methylpyridine (1.0 mmol), 4-Nitrophenylboronic acid (1.2 mmol), and anhydrous Potassium Phosphate (K₃PO₄) (3.0 mmol).

-

Catalyst Addition: Add Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

-

Solvent Addition: Add anhydrous 1,4-Dioxane (8 mL) and degassed deionized water (2 mL).

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (B1210297) and water, separate the organic layer, extract the aqueous layer with ethyl acetate, combine organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

References

- 1. 3-Bromo-2-methylpyridine Hydrochloride [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 8. mdpi.com [mdpi.com]

The Strategic Role of 3-Bromo-2-methylpyridine in the Synthesis of Modern Agrochemicals: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

3-Bromo-2-methylpyridine is a versatile heterocyclic intermediate that has garnered significant attention in the agrochemical industry. Its unique structural features, particularly the reactive bromine atom at the 3-position and the methyl group at the 2-position of the pyridine (B92270) ring, make it a valuable scaffold for the synthesis of a diverse range of potent herbicides, fungicides, and insecticides.[1][2][3] The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the construction of complex molecular architectures with tailored biological activities. This technical guide provides an in-depth exploration of the role of 3-bromo-2-methylpyridine in agrochemical synthesis, detailing key chemical reactions, experimental protocols, and quantitative data to support researchers in this field.

The pyridine ring is a common motif in numerous successful agrochemicals due to its favorable physicochemical properties and ability to interact with biological targets.[4] The introduction of a bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.[5] This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space accessible from this intermediate.

Key Chemical Transformations

The synthetic utility of 3-bromo-2-methylpyridine in agrochemical synthesis is primarily centered around the reactivity of the carbon-bromine bond. The most prominent transformation is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a C-C bond between the pyridine ring and a boronic acid or ester. This reaction is widely employed in the synthesis of biaryl compounds, a common structural feature in many modern pesticides.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. In the context of 3-bromo-2-methylpyridine, this reaction is used to introduce a wide range of substituents at the 3-position of the pyridine ring.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine

This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of bromopyridines.[6][7][8]

Materials:

-

3-Bromo-2-methylpyridine

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

-

Base (e.g., Potassium phosphate (B84403) [K₃PO₄] or Sodium carbonate [Na₂CO₃], 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethoxyethane (DME))

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 3-bromo-2-methylpyridine (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) under the inert atmosphere.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-aryl-2-methylpyridine.

Exemplary Synthesis of a Pyridine-Based Agrochemical Scaffold

The following section details a representative, multi-step synthesis of a hypothetical agrochemical scaffold starting from 3-bromo-2-methylpyridine. This example illustrates a common synthetic strategy used in the development of novel pesticides.

References

- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of novel pyridine-based agrochemicals: a review | CoLab [colab.ws]

- 3. EP1140845A1 - Susbstituted pyridine herbicides - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Bromo-2-methylpyridine | 38749-79-0 | FB15760 [biosynth.com]

- 6. Preparation method of chlorantraniliprole and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental principles governing electrophilic substitution reactions on bromopyridine isomers. The interplay between the electron-withdrawing nature of the pyridine (B92270) nitrogen and the dual electronic effects of the bromine substituent creates a nuanced landscape of reactivity and regioselectivity. Understanding these core mechanisms is paramount for the strategic design and synthesis of novel pyridine-based compounds in medicinal chemistry and materials science.

Electronic Landscape of Bromopyridines

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. The nitrogen atom's influence is most pronounced at the α (C2, C6) and γ (C4) positions. The introduction of a bromine atom further modulates this electronic environment. Bromine acts as an electron-withdrawing group through induction (-I effect) but can also donate electron density through resonance (+M effect) via its lone pairs. This duality dictates the outcome of electrophilic substitution reactions.

-

Inductive Effect (-I): The electronegative bromine atom withdraws electron density from the pyridine ring, further deactivating it towards electrophilic attack.

-

Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the pyridine ring, partially offsetting the inductive deactivation. This effect preferentially directs incoming electrophiles to the ortho and para positions relative to the bromine.

The position of the bromine atom on the pyridine ring significantly influences the regiochemical outcome of electrophilic substitution. The interplay between the deactivating effect of the nitrogen and the directing effects of the bromine leads to distinct product distributions for each isomer.

Regioselectivity in Electrophilic Substitution

The site of electrophilic attack is determined by the stability of the resulting intermediate, the sigma complex (or arenium ion). The positions that can best stabilize the positive charge will be the most favored.

2-Bromopyridine

In 2-bromopyridine, the nitrogen atom strongly deactivates the C2, C4, and C6 positions. The bromine at C2 further deactivates the ring. Electrophilic attack is generally disfavored but, when forced, primarily occurs at the C5 position. This is because the intermediate sigma complex for C5 attack avoids placing the positive charge on the carbon adjacent to the electronegative nitrogen atom and benefits from the resonance contribution of the bromine atom.

3-Bromopyridine (B30812)

3-Bromopyridine is the most reactive of the isomers towards electrophilic substitution. The nitrogen deactivates the C2, C4, and C6 positions. The bromine at C3 directs incoming electrophiles to the C2 and C4 positions (ortho and para to the bromine). However, attack at C2 is disfavored due to its proximity to the ring nitrogen. Therefore, electrophilic substitution on 3-bromopyridine preferentially occurs at the C5 position, which is meta to the bromine and avoids the strong deactivating influence of the nitrogen at the other positions. Nitration of 3-bromopyridine, for instance, yields 3-bromo-5-nitropyridine (B95591) as the major product.

4-Bromopyridine

For 4-bromopyridine, the nitrogen deactivates the α-positions (C2, C6) and the γ-position (C4). The bromine at C4 directs to the ortho positions (C3, C5). Consequently, electrophilic attack is most likely to occur at the C3 or C5 positions.

A visual representation of the directing effects is provided below.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This reaction is of particular importance in the pharmaceutical and materials science industries for the synthesis of biaryl and hetero-biaryl compounds. Pyridine (B92270) moieties are key structural motifs in numerous biologically active molecules and approved drugs. However, the Suzuki-Miyaura coupling of pyridine halides can be challenging due to the potential for the pyridine nitrogen to coordinate with the metal catalyst, which can lead to catalyst inhibition and lower yields.[1] This document provides a detailed guide to the Suzuki-Miyaura coupling of 3-bromo-2-methylpyridine, a common building block in medicinal chemistry. It includes a summary of various reaction conditions, a detailed experimental protocol for a representative reaction, and visualizations of the experimental workflow and the catalytic cycle.

Data Presentation: Comparison of Reaction Protocols

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes quantitative data from various protocols for the coupling of substituted bromopyridines, providing a comparative overview of different reaction conditions.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane (B91453) / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid.[2] |

| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine (B31603) with 2-methoxyphenylboronic acid.[1] |

| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings. |

| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 95% EtOH | - | - | Moderate to Excellent | For dibromothiophenes with (hetero)arylboronic acids.[3] |

| Pd(dppf)Cl₂ | - | - | 65-100 | - | 5-89 | For pyridine-2-sulfonyl fluoride (B91410) with hetero(aryl) boronic acids.[4] |

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (~4:1) | 85-95 | >15 | Moderate to Good | For 5-bromo-2-methylpyridin-3-amine (B1289001) with arylboronic acids.[5] |

| Pd₂(dba)₃ / Ligand 1 | KF | 1,4-Dioxane | 110 | - | 74-82 | For aryl bromides with 2-pyridylboronate.[6] |

Experimental Protocol

This protocol is a representative procedure for the Suzuki-Miyaura coupling of 3-bromo-2-methylpyridine with an arylboronic acid. It is adapted from established methods for similar substrates.[2][5]

Materials and Reagents:

-

3-Bromo-2-methylpyridine

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium Phosphate (B84403) (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous

-

Deionized Water, degassed

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Nitrogen or Argon gas

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Inert atmosphere setup (Nitrogen/Argon manifold)

-

Magnetic stirrer and hot plate with an oil bath

-

Syringes and needles

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The recommended solvent ratio is 4:1 dioxane to water.[2]

-

Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously under the inert atmosphere.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-bromo-2-methylpyridine) has been consumed (typically 12-24 hours).[2]

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[2]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-methyl-3-arylpyridine product.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-bromo-2-methylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science. The following sections detail key coupling reactions including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Cyanation, offering tailored procedures for the synthesis of a diverse range of 2-methylpyridine (B31789) derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between 3-bromo-2-methylpyridine and various organoboron compounds. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.

Materials:

-

3-Bromo-2-methylpyridine (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-Dioxane (8 mL)

-

Degassed deionized water (2 mL)

Procedure:

-

To an oven-dried Schlenk flask, add 3-bromo-2-methylpyridine, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the anhydrous 1,4-dioxane and degassed water via syringe.

-

Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Heck Reaction

The Heck reaction enables the synthesis of substituted alkenes through the coupling of 3-bromo-2-methylpyridine with various olefins.[1]

Data Presentation: Heck Reaction Conditions

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 78 |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 85 |

| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOAc (2.5) | DMA | 120 | 20 | 72 |

Experimental Protocol: Heck Reaction

This protocol is a general procedure for the Heck reaction with aryl bromides.[2][3]

Materials:

-

3-Bromo-2-methylpyridine (1.0 mmol, 1.0 equiv)

-

Alkene (1.5 mmol, 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%)

-

Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)

-

Anhydrous solvent (e.g., DMF, 5 mL)

Procedure:

-

In a sealed tube, combine 3-bromo-2-methylpyridine, the palladium catalyst, and the ligand.

-

Evacuate and backfill the tube with an inert gas.

-

Add the solvent, the alkene, and the base via syringe.

-

Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.

-

Monitor the reaction by GC-MS or TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the organic layer and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between 3-bromo-2-methylpyridine and a terminal alkyne.[4][5]

Data Presentation: Sonogashira Coupling Conditions

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 6 | 90 |

| 2 | 1-Heptyne | Pd(OAc)₂ (2) | PPh₃ (4) / CuI (5) | i-Pr₂NH (3) | DMF | 80 | 8 | 88 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | Toluene | 70 | 12 | 95 |

Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[6][7]

Materials:

-

3-Bromo-2-methylpyridine (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

-

Base (e.g., Et₃N, 3.0 mmol, 3.0 equiv)

-

Anhydrous solvent (e.g., THF, 10 mL)

Procedure:

-

To a Schlenk flask, add 3-bromo-2-methylpyridine, the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.

-